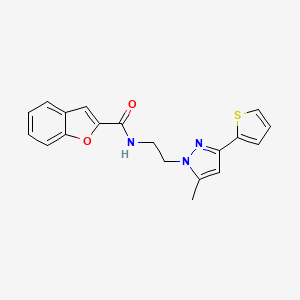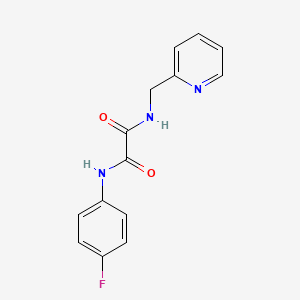
6,7-Difluoro-4-oxo-1-prop-2-énylquinoléine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions, a carbonyl group at the 4th position, a prop-2-enyl group at the 1st position, and a carbonitrile group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Applications De Recherche Scientifique
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Méthodes De Préparation
The synthesis of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6,7-difluoroquinoline with appropriate reagents to introduce the prop-2-enyl and carbonitrile groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Mécanisme D'action
The mechanism of action of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cell proliferation. Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: This compound is used as a fluorescent derivatizing reagent for amino compounds.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.
The uniqueness of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
6,7-difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h2,4-5,7H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSTAGLBJZQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)

![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid](/img/structure/B2367727.png)

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]acetamide](/img/structure/B2367737.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

